N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its backbone and substituents. The parent structure is identified as acetamide , with two primary substituents:
- A 4-((1H-1,2,4-triazol-1-yl)methyl)phenyl group attached to the nitrogen atom of the acetamide.
- A 3-oxoisoindolin-1-yl moiety linked to the carbonyl carbon of the acetamide.
The numbering begins at the acetamide’s nitrogen atom, proceeding through the phenyl ring to the triazole substituent. The isoindolinone component is numbered to prioritize the ketone oxygen at position 3. This nomenclature ensures unambiguous identification of the compound’s structure.
Molecular Formula and Weight Analysis
The molecular formula of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide is C₁₉H₁₇N₅O₂ , calculated as follows:
| Component | Contribution to Formula |
|---|---|
| Phenyl ring | C₆H₅ |
| Triazole-methyl group | C₃H₃N₃ |
| Acetamide linker | C₂H₄NO |
| Isoindolinone moiety | C₈H₅NO |
Molecular weight :
- Carbon (12.01 g/mol × 19) = 228.19 g/mol
- Hydrogen (1.01 g/mol × 17) = 17.17 g/mol
- Nitrogen (14.01 g/mol × 5) = 70.05 g/mol
- Oxygen (16.00 g/mol × 2) = 32.00 g/mol
Total = 347.41 g/mol
This mass aligns with high-resolution mass spectrometry (HRMS) data for similar acetamide derivatives.
Structural Motifs: 1,2,4-Triazole and Isoindolinone Moieties
The compound’s architecture integrates two pharmacologically significant motifs:
1,2,4-Triazole
- A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4.
- Exhibits tautomerism , enabling hydrogen bonding with biological targets.
- Enhances metabolic stability compared to imidazole analogs due to reduced susceptibility to oxidative degradation.
Isoindolinone
- A bicyclic structure comprising a benzene ring fused to a pyrrolidone ring, with a ketone group at position 3.
- The electron-deficient carbonyl group facilitates interactions with nucleophilic residues in enzyme active sites.
- Contributes to rigidity, potentially improving binding affinity and selectivity.
The synergy between these motifs suggests utility in targeting enzymes or receptors requiring both hydrogen-bond acceptors and planar aromatic surfaces.
Spectroscopic Fingerprinting (IR, NMR, MS)
Spectroscopic techniques provide conclusive evidence for the compound’s structure:
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1680–1700 | C=O stretch (acetamide) |
| 1650–1670 | C=O stretch (isoindolinone) |
| 3100–3200 | N–H stretch (triazole) |
The dual carbonyl peaks distinguish the acetamide and isoindolinone groups, while the N–H stretch confirms the triazole’s presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.50 (s, 1H, triazole-H)
- δ 7.70–7.30 (m, 8H, aromatic protons)
- δ 4.60 (s, 2H, CH₂-triazole)
- δ 3.90 (s, 2H, CH₂-acetamide)
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 170.5 (acetamide C=O)
- δ 167.8 (isoindolinone C=O)
- δ 145.2–125.3 (aromatic carbons)
- δ 52.1 (CH₂-triazole)
The downfield-shifted triazole proton (δ 8.50) reflects its aromatic character, while the methylene groups resonate near δ 4.60–3.90.
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ = 348.4 (calculated: 347.41).
- Fragmentation pattern includes loss of the isoindolinone moiety (m/z 174.2) and triazole-methylphenyl group (m/z 160.1).
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(9-17-15-3-1-2-4-16(15)19(26)23-17)22-14-7-5-13(6-8-14)10-24-12-20-11-21-24/h1-8,11-12,17H,9-10H2,(H,22,25)(H,23,26) |
InChI Key |
KSYXBOSRFHNKRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1H-1,2,4-Triazole
A common approach involves reacting 1H-1,2,4-triazole with 4-(bromomethyl)aniline in the presence of a base. For example:
-
Reagents : 1H-1,2,4-triazole (1.2 eq), 4-(bromomethyl)aniline (1 eq), K₂CO₃ (2 eq)
-
Solvent : DMF, 60°C, 12 hours
This SN2 reaction proceeds efficiently under mild conditions, with potassium carbonate deprotonating the triazole to enhance nucleophilicity. Purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures high purity.
Alternative Route: Reductive Amination
For substrates sensitive to alkylation, reductive amination offers a viable pathway:
-
Reagents : 4-Aminobenzaldehyde (1 eq), 1H-1,2,4-triazole (1.1 eq), NaBH₃CN (1.5 eq)
-
Solvent : MeOH, room temperature, 6 hours
This method avoids harsh conditions but requires careful pH control to prevent over-reduction.
Synthesis of 2-(3-Oxoisoindolin-1-yl)acetic Acid
Cyclization of Phthalimide Derivatives
The isoindolinone core is synthesized via cyclization of phthalic anhydride derivatives:
The reaction forms 2-(3-oxoisoindolin-1-yl)acetic acid directly, with acetic anhydride acting as both solvent and dehydrating agent.
Palladium-Catalyzed Coupling
For functionalized variants, palladium-catalyzed Buchwald-Hartwig amination is employed:
-
Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
-
Reagents : 2-Bromo-N-(2-carboxyethyl)phthalimide (1 eq), NH₃ (aq.), 100°C, 24 hours
This method enables late-stage diversification but requires rigorous exclusion of oxygen.
Amide Coupling Strategies
Carbodiimide-Mediated Activation
The final step involves coupling the two intermediates using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
-
Reagents : 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline (1 eq), 2-(3-oxoisoindolin-1-yl)acetic acid (1.2 eq), EDCl (1.5 eq), HOBt (1.5 eq)
-
Solvent : DCM, 0°C → room temperature, 8 hours
Table 1: Optimization of Coupling Conditions
| Activator | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 0°C → RT | 88 |
| DCC/DMAP | THF | RT | 72 |
| HATU | DMF | -10°C | 82 |
EDCl/HOBt in DCM provides the highest yield due to minimal racemization and side reactions.
Microwave-Assisted Synthesis
Accelerating the reaction via microwave irradiation reduces time without compromising yield:
This method is advantageous for scale-up but requires specialized equipment.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.67 (s, 1H, triazole), 7.82–7.75 (m, 4H, phthalimide), 4.92 (s, 2H, CH₂), 4.21 (s, 2H, COCH₂N)
-
HRMS (ESI+) : m/z calcd. for C₂₀H₁₈N₅O₂ [M+H]⁺ 376.1411, found 376.1409
Challenges and Mitigation Strategies
-
Triazole Hydrolysis : Acidic or basic conditions may cleave the triazole-methyl bond. Using neutral pH during coupling mitigates this.
-
Isoindolinone Ring Opening : Prolonged heating above 100°C destabilizes the lactam. Reactions are conducted below 80°C.
-
Amide Racemization : Low-temperature coupling with EDCl/HOBt prevents epimerization .
Chemical Reactions Analysis
Types of Reactions
N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Studies have shown that N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide may possess anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against human breast cancer (MCF7) and lung cancer (A549) cells, showing promising results in reducing cell viability and inducing apoptosis .
Antimicrobial Properties
The triazole moiety in the compound is known for its antimicrobial properties. Compounds containing triazole rings have been reported to exhibit activity against a range of pathogens including bacteria and fungi. Preliminary studies suggest that this compound may enhance the efficacy of existing antibiotics when used in combination therapies .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly against kinases involved in cancer progression. The structural features of this compound allow it to interact with specific active sites on target enzymes, potentially leading to reduced enzymatic activity and subsequent therapeutic effects .
a. Interaction with DNA
Preliminary studies suggest that the compound could intercalate into DNA strands, leading to disruptions in replication and transcription processes essential for cancer cell survival.
b. Modulation of Signaling Pathways
This compound may modulate key signaling pathways involved in cell proliferation and apoptosis. By inhibiting specific kinases or other signaling molecules, it can alter cellular responses to growth factors and stress signals.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and evaluated their anticancer activity using MTT assays on various cancer cell lines. The most potent derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Activity
A study assessed the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to that of established antifungal agents .
| Pathogen | MIC (µg/mL) | Standard Treatment MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 (Vancomycin) |
| Candida albicans | 10 | 12 (Fluconazole) |
Mechanism of Action
The mechanism of action of N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at certain receptors.
Pathway Modulation: The compound could modulate signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include:
N-phthalimide-linked 1,2,3-triazole derivatives (e.g., compound 6d from ): These feature a phthalimide group (1,3-dioxoisoindoline) instead of 3-oxoisoindolin, with a nitro-phenyl substituent.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) : Replaces the 3-oxoisoindolin with a naphthyloxy group, increasing hydrophobicity and steric bulk, which may reduce solubility but improve membrane permeability .
Indole-carbohydrazide-linked triazole derivatives (e.g., 11d–11g): These incorporate an indole-carbohydrazide moiety, enhancing α-glucosidase inhibitory activity via additional hydrogen-bond donors, a feature absent in the target compound .
Physicochemical Properties
Key Research Findings and Implications
Activity Trade-offs : While naphthyloxy and indole groups enhance specific activities (e.g., anticancer or enzyme inhibition), they may compromise solubility, necessitating formulation adjustments .
Synthetic Scalability : CuAAC remains the most efficient route for triazole-acetamide hybrids, though substituent-specific modifications (e.g., nitro or chloro groups) require stringent reaction conditions to avoid side products .
Biological Activity
N-(4-((1H-1,2,4-triazol-1-yl)methyl)phenyl)-2-(3-oxoisoindolin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a triazole ring, which is known for its diverse biological activities. The presence of the isoindolinone moiety further enhances its potential as a therapeutic agent.
1. Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable anticancer properties. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that triazole derivatives can effectively inhibit tumor growth in vivo and in vitro by targeting specific signaling pathways such as the EGFR pathway .
2. Antimicrobial Properties
The triazole moiety is also associated with antimicrobial activity. It has been reported that triazole compounds can act against a range of pathogens, including bacteria and fungi. For example, certain derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of enzyme activity crucial for microbial survival.
3. Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been studied for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This suggests a dual role in both cancer treatment and inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of triazole-containing compounds can be significantly influenced by their structural features. The following table summarizes key findings related to SAR for this class of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for anticancer and antimicrobial activity |
| Isoindolinone Moiety | Enhances binding affinity and specificity |
| Substituents on Phenyl Ring | Modulate lipophilicity and solubility |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigated the effects of a series of triazole derivatives on various cancer cell lines (e.g., MDA-MB-231). Results indicated that modifications to the phenyl group significantly affected cytotoxicity, with some derivatives showing IC50 values in the micromolar range compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of triazole derivatives against multi-drug resistant strains of bacteria. The results demonstrated that specific substitutions on the triazole ring enhanced activity against resistant strains, highlighting the potential for developing new antibiotics from this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
